Trimethoxybenzamide Scaffold Anti‑Prion Binding – Class‑Level SAR Foundation
A series of six novel trimethoxy‑benzamide derivatives were designed and evaluated as anti‑prion agents. Molecular docking analyses predicted that all derivatives bind to a conserved hotspot region in the PrP globular domain with very similar spatial orientation and interaction mode [1]. Although none of the analogs inhibited rPrP aggregation in a cell‑free conversion assay, compound 8a accelerated rPrP conversion in the RT‑QuIC assay and compounds 8a and 8b both bound rPrP⁹⁰⁻²³¹ as confirmed by STD‑NMR and ITC [1]. The 2,3,4‑trimethoxy‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide contains the identical 2,3,4‑trimethoxybenzamide pharmacophore, suggesting it would engage the same PrP hotspot; however, its unique oxan‑4‑ylsulfanyl tail may confer different binding kinetics or cellular toxicity profiles relative to the published analogs.
| Evidence Dimension | PrP⁹⁰⁻²³¹ binding (STD‑NMR / ITC) |
|---|---|
| Target Compound Data | Not determined (compound not tested in this study) |
| Comparator Or Baseline | Compounds 8a and 8b (4‑amino‑quinoline trimethoxy‑benzamide scaffolds) – confirmed binding to rPrP⁹⁰⁻²³¹ |
| Quantified Difference | Cannot be calculated – target compound was not included in the study |
| Conditions | Recombinant PrP⁹⁰⁻²³¹; STD‑NMR and ITC analyses |
Why This Matters
Establishes that the trimethoxybenzamide core is a validated PrP‑binding motif; procurement of the specific oxan‑4‑ylsulfanyl analog enables exploration of conformational restriction effects on binding affinity and selectivity.
- [1] Matos, C. O. et al. Design, synthesis and evaluation of novel trimethoxy‑benzamide compounds as anti‑prion drug candidates. INIS Repository Record (2024). View Source
